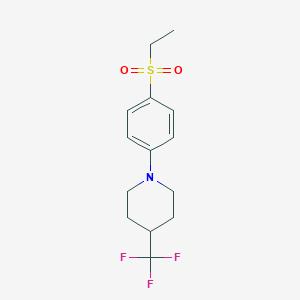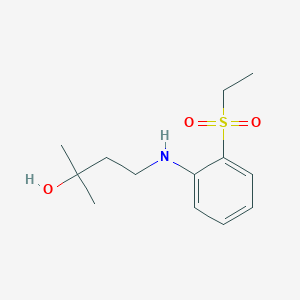![molecular formula C16H20N2O2S B6624243 4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as ESI-09 and has gained significant attention in scientific research due to its potential therapeutic applications. ESI-09 is known to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
ESI-09 is known to inhibit the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This results in the inhibition of Wnt ligand secretion and subsequent inhibition of the Wnt signaling pathway. Inhibition of the Wnt signaling pathway has been shown to induce apoptosis in cancer cells and promote bone formation in osteoporosis.
Biochemical and Physiological Effects:
ESI-09 has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the Wnt signaling pathway. ESI-09 has also been shown to promote bone formation in osteoporosis by activating the Wnt signaling pathway. Additionally, ESI-09 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ESI-09 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. ESI-09 is also stable and can be easily synthesized in large quantities, making it suitable for in vivo studies. However, ESI-09 has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in some experiments. Additionally, ESI-09 has not been extensively studied for its toxicity, which can limit its use in clinical trials.
将来の方向性
ESI-09 has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. ESI-09 can also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, ESI-09 can be studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes. Finally, ESI-09 can be studied for its potential use in the development of new drugs that target the Wnt signaling pathway.
合成法
ESI-09 can be synthesized using a multistep process that involves the reaction of 4-ethylsulfonylbenzaldehyde with 3-methylpyridin-4-ylacetonitrile, followed by reduction and subsequent reaction with aniline. The final product is obtained after purification using column chromatography.
科学的研究の応用
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway is also implicated in the development of several diseases, including cancer, Alzheimer's disease, and osteoporosis. Therefore, ESI-09 has been studied for its potential use in the treatment of these diseases.
特性
IUPAC Name |
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-6-4-15(5-7-16)18-11-9-14-8-10-17-12-13(14)2/h4-8,10,12,18H,3,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVQWGOROINHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624180.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)

![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[2-oxo-2-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)ethyl]ethanesulfonamide](/img/structure/B6624212.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
